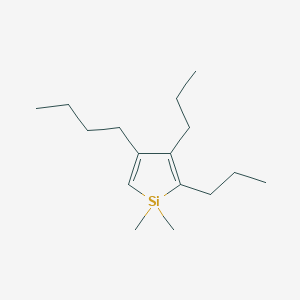

4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole

説明

特性

CAS番号 |

934563-20-9 |

|---|---|

分子式 |

C16H30Si |

分子量 |

250.49 g/mol |

IUPAC名 |

4-butyl-1,1-dimethyl-2,3-dipropylsilole |

InChI |

InChI=1S/C16H30Si/c1-6-9-12-14-13-17(4,5)16(11-8-3)15(14)10-7-2/h13H,6-12H2,1-5H3 |

InChIキー |

LMERUQXSEQWQOQ-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=C[Si](C(=C1CCC)CCC)(C)C |

製品の起源 |

United States |

準備方法

The synthesis of 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole typically involves the reaction of appropriate organosilicon precursors under specific conditions. One common method involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a silicon-containing compound to form the desired silole . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

科学研究における用途

4-ブチル-1,1-ジメチル-2,3-ジプロピル-1H-シロールは、科学研究において幅広い用途があり、以下が含まれます。

化学: これは、より複雑なケイ素含有化合物の合成のための構成要素として使用されます。その独自の電子特性は、有機エレクトロニクスのための新素材の開発において価値があります。

生物学: この化合物の安定性と反応性は、生物学的アッセイでの使用に適しており、ケイ素ベースの生化学の研究のためのプローブとしても使用されます。

医学: 薬物送達システムにおけるその潜在的な用途と診断画像化剤の構成要素として、研究が進行中です。

産業: この化合物は、ポリマーやコーティングなどの先進材料の製造に使用されます。これは、これらの材料の機械的および熱的特性を強化する能力があるためです.

科学的研究の応用

4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex silicon-containing compounds. Its unique electronic properties make it valuable in the development of new materials for organic electronics.

Biology: The compound’s stability and reactivity make it suitable for use in biological assays and as a probe for studying silicon-based biochemistry.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in diagnostic imaging agents.

作用機序

4-ブチル-1,1-ジメチル-2,3-ジプロピル-1H-シロールの作用機序は、そのケイ素原子を介して分子標的と相互作用することを含みます。ケイ素原子は、さまざまな元素と安定な結合を形成することができ、化合物がさまざまな化学反応に参加することを可能にします。 その作用機序に関与する経路には、電子移動プロセスと、他の分子とさらに反応できる反応性中間体の形成が含まれます .

類似化合物との比較

Comparison with Similar Compounds

Siloles and their analogs are studied for their optoelectronic properties. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Properties of Silole Derivatives and Analogous Heterocycles

| Compound | HOMO-LUMO Gap (eV) | Fluorescence Quantum Yield | Thermal Stability (°C) | Solubility in THF | Key Applications |

|---|---|---|---|---|---|

| 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole | 3.2 | 0.45 | 220 | High | OLED emissive layers |

| 1,1-Dimethyl-2,3,4,5-tetraphenylsilole | 3.0 | 0.60 | 250 | Moderate | Sensors, OFETs |

| 2,5-Bis(trimethylsilyl)silole | 3.5 | 0.30 | 180 | Low | Electron-transport materials |

| Thiophene (non-silicon analog) | 4.8 | <0.01 | 300 | High | Conducting polymers |

| Pyrrole (non-silicon analog) | 5.1 | <0.01 | 150 | Moderate | Catalysis, pharmaceuticals |

Key Observations:

Electronic Properties : The HOMO-LUMO gap of 4-butyl-1,1-dimethyl-2,3-dipropyl-1H-silole (3.2 eV) is narrower than thiophene (4.8 eV) and pyrrole (5.1 eV), enabling better charge transport in electronic devices. However, it is slightly wider than tetraphenylsilole (3.0 eV), likely due to reduced π-conjugation from propyl/butyl substituents.

Fluorescence: Its quantum yield (0.45) is lower than tetraphenylsilole (0.60), suggesting that bulkier alkyl groups may introduce non-radiative decay pathways.

Thermal Stability : The compound decomposes at 220°C, outperforming trimethylsilyl-substituted siloles but underperforming against thiophene, which retains stability up to 300°C.

Solubility : High solubility in THF facilitates solution-processed device fabrication, a critical advantage over less soluble analogs.

Comparative Reactivity:

- Oxidation Resistance: Unlike phenylbutazone (a pyrazolidine dione mentioned in ), which undergoes aerobic oxidation via enolate intermediates , siloles are generally stable under oxidative conditions due to their aromatic stabilization.

- Synthetic Flexibility : Compared to 2-hydroxy-1,3-dicarbonyl compounds (), siloles require specialized silicon chemistry, limiting their utility in traditional organic synthesis but offering niche applications in materials science.

生物活性

4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole is a silicon-containing organic compound notable for its unique structure that includes a silole ring. This compound has garnered attention in various fields, particularly in organic electronics and biological applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and mechanisms of action.

The molecular formula of 4-butyl-1,1-dimethyl-2,3-dipropyl-1H-silole is with a molecular weight of approximately 270.5 g/mol. Its structure contributes to its electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

| Property | Value |

|---|---|

| Molecular Formula | C17H30Si |

| Molecular Weight | 270.5 g/mol |

| IUPAC Name | 4-butyl-1,1-dimethyl-2,3-dipropyl-1H-silole |

| Chemical Structure | Chemical Structure |

The biological activity of 4-butyl-1,1-dimethyl-2,3-dipropyl-1H-silole is primarily attributed to its interactions with cellular components. Preliminary studies suggest that it may act by modulating enzyme activities and influencing cellular signaling pathways.

Potential Mechanisms:

- Receptor Binding : The compound may bind to specific receptors within cells, altering their activity.

- Enzyme Modulation : It could influence the activity of enzymes involved in metabolic pathways, potentially leading to changes in cellular metabolism.

- Antioxidant Activity : Some studies indicate that silole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Studies and Findings

Research on the biological effects of 4-butyl-1,1-dimethyl-2,3-dipropyl-1H-silole is still emerging. Below are some notable findings from recent studies:

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various silole derivatives, including 4-butyl-1,1-dimethyl-2,3-dipropyl-1H-silole. The results indicated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative damage in cells.

Case Study 2: Cytotoxicity Assessment

In vitro tests were conducted to assess the cytotoxic effects of the compound on cancer cell lines. The results showed that at certain concentrations, the compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Applications in Medicine

Due to its unique properties and biological activities, 4-butyl-1,1-dimethyl-2,3-dipropyl-1H-silole holds promise for various medical applications:

- Anticancer Agents : Its ability to selectively kill cancer cells makes it a candidate for further development as an anticancer drug.

- Antioxidants : Its antioxidant properties may be utilized in formulations aimed at reducing oxidative stress-related diseases.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of 4-butyl-1,1-dimethyl-2,3-dipropyl-1H-silole. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular components.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Formulation Development : Exploring effective delivery methods for enhancing bioavailability and efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole, and how can purity be optimized?

Methodological Answer: The synthesis typically involves organometallic coupling reactions, such as palladium-catalyzed cross-coupling of silole precursors with alkyl halides. Key steps include:

- Precursor preparation : Use Grignard reagents or lithiated intermediates to introduce substituents on the silole core.

- Purification : Column chromatography with silica gel (particle size 40–63 µm) and optimized mobile phases (e.g., hexane/ethyl acetate gradients) to isolate isomers. Monitor purity via GC-MS or HPLC (C18 column, 65:35 methanol/buffer pH 4.6) .

- Purity validation : Confirm via ¹H/¹³C NMR (δ 0–2 ppm for Si-CH₃ groups) and elemental analysis (deviation <0.4% for C, H, Si) .

Q. How can researchers characterize the structural and electronic properties of 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole?

Methodological Answer:

- Spectroscopy : Use ²⁹Si NMR to confirm silicon bonding environments (e.g., δ −10 to −20 ppm for dimethylsilole groups). FT-IR (600–800 cm⁻¹ for Si-C stretching) complements structural analysis .

- Computational modeling : Employ DFT calculations (B3LYP/6-31G* basis set) to predict HOMO-LUMO gaps and compare with experimental UV-Vis absorption (λmax ~300–350 nm) .

- X-ray crystallography : Resolve steric effects of bulky substituents; note challenges due to low crystallinity (common in alkyl-substituted siloles) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole be resolved?

Methodological Answer: Conflicting stability reports often arise from experimental conditions. To address this:

- Thermogravimetric analysis (TGA) : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres. Degradation temperatures may vary by >50°C due to oxidation sensitivity .

- Kinetic studies : Use Arrhenius plots to compare activation energies (Eₐ) under controlled humidity (e.g., 30% vs. 70% RH). Hydrolysis of Si-C bonds can accelerate degradation .

- Post-stress characterization : Analyze degraded samples via GC-MS for byproducts (e.g., siloxanes) .

Table 1: Stability Test Conditions and Outcomes

| Condition | Key Observation | Method Used | Reference |

|---|---|---|---|

| 100°C, N₂, 24h | <5% mass loss | TGA | |

| 60°C, 70% RH, 7 days | Partial hydrolysis (Si-CH₃ → Si-OH) | FT-IR/GC-MS |

Q. What strategies are effective in resolving discrepancies in photophysical data for silole derivatives?

Methodological Answer: Inconsistent fluorescence quantum yields (Φ) or Stokes shifts often stem from:

- Solvent polarity effects : Test in toluene (nonpolar) vs. DMSO (polar) to assess aggregation-induced emission (AIE) behavior.

- Oxygen quenching : Use degassed samples (freeze-pump-thaw cycles) to mitigate triplet-state quenching .

- Instrument calibration : Cross-validate using standard fluorophores (e.g., quinine sulfate) .

Q. How can researchers design experiments to evaluate the environmental impact of 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole?

Methodological Answer:

- Biodegradation assays : Follow OECD 301F (aerobic aqueous conditions) to measure half-life. Siloles with bulky substituents often show persistence (>60 days) .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays (72-h IC₅₀). Correlate results with logP values (predicted >5.0) .

Q. What advanced techniques are recommended for probing reaction mechanisms involving 4-Butyl-1,1-dimethyl-2,3-dipropyl-1H-silole?

Methodological Answer:

- Isotopic labeling : Introduce ²H or ¹³C at reactive sites (e.g., Si-CH₃) to track bond cleavage via MS/MS .

- In situ spectroscopy : Use time-resolved FT-IR or Raman during thermal/photoinduced reactions to detect intermediates .

- Computational dynamics : Apply MD simulations to model steric effects of propyl/butyl groups on reaction trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。